molecular formula C21H23N3O2S B285492 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Número de catálogo B285492
Peso molecular: 381.5 g/mol
Clave InChI: YFUSBXWILYFJBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that plays a role in inflammation and oxidative stress.

Mecanismo De Acción

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a selective antagonist of RAGE, which is a transmembrane receptor that plays a role in inflammation and oxidative stress. RAGE is upregulated in the brains of Alzheimer's disease patients and is thought to contribute to the pathogenesis of the disease. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide blocks the binding of ligands to RAGE, which reduces inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to reduce inflammation, oxidative stress, and Aβ deposition in the brain in preclinical studies. In clinical trials, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has also been shown to be safe and well-tolerated in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide for lab experiments are that it is a small molecule drug that can easily penetrate the blood-brain barrier and has been extensively studied in preclinical and clinical trials. The limitations of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide for lab experiments are that it is a selective antagonist of RAGE and may not be effective for all types of Alzheimer's disease.

Direcciones Futuras

For 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide include further clinical trials to determine its efficacy in treating Alzheimer's disease, as well as studies to determine its potential for treating other neurodegenerative diseases. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide may also be used in combination with other drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide.

Métodos De Síntesis

The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves the reaction of 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide with 4-tert-butylthiophenol in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is typically around 50%.

Aplicaciones Científicas De Investigación

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of Alzheimer's disease. In preclinical studies, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to reduce inflammation, oxidative stress, and amyloid beta (Aβ) deposition in the brain. In clinical trials, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease.

Propiedades

Fórmula molecular

C21H23N3O2S

Peso molecular

381.5 g/mol

Nombre IUPAC

2-(4-tert-butylphenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)15-9-11-17(12-10-15)27-14-19(25)22-18-13-20(26)24(23-18)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,22,23,25)

Clave InChI

YFUSBXWILYFJBM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.